BQ-3020

Description

Properties

CAS No. |

143113-45-5 |

|---|---|

Molecular Formula |

C95H138N20O25S |

Molecular Weight |

1992.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H138N20O25S/c1-15-52(10)79(94(138)114-78(51(8)9)93(137)112-73(95(139)140)41-58-45-98-62-26-20-19-25-61(58)62)115-91(135)72(44-76(122)123)110-87(131)67(38-49(4)5)107-89(133)70(42-59-46-97-47-99-59)106-80(124)53(11)101-85(129)68(39-56-23-17-16-18-24-56)108-88(132)69(40-57-28-30-60(117)31-29-57)111-92(136)77(50(6)7)113-81(125)54(12)100-82(126)64(32-33-74(118)119)104-83(127)63(27-21-22-35-96)103-90(134)71(43-75(120)121)109-84(128)65(34-36-141-14)105-86(130)66(37-48(2)3)102-55(13)116/h16-20,23-26,28-31,45-54,63-73,77-79,98,117H,15,21-22,27,32-44,96H2,1-14H3,(H,97,99)(H,100,126)(H,101,129)(H,102,116)(H,103,134)(H,104,127)(H,105,130)(H,106,124)(H,107,133)(H,108,132)(H,109,128)(H,110,131)(H,111,136)(H,112,137)(H,113,125)(H,114,138)(H,115,135)(H,118,119)(H,120,121)(H,122,123)(H,139,140)/t52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-/m0/s1 |

InChI Key |

KBQLINQFUQUHIY-SGOWJZKMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

Pictograms |

Irritant |

sequence |

LMDKGAVYFAHLDIIW |

Synonyms |

BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BQ-3020

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) integral to vascular homeostasis and other physiological processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the key experimental findings that have elucidated its function. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Endothelins are a family of vasoactive peptides that exert their effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction, the ETB receptor exhibits a more complex and tissue-dependent functionality. This compound, a linear peptide analog of endothelin-1 (ET-1), has been instrumental as a pharmacological tool to dissect the specific roles of the ETB receptor. Its high selectivity allows for the targeted investigation of ETB-mediated signaling pathways, which are implicated in both vasodilation and vasoconstriction, as well as in non-vascular processes such as nociception and cellular growth. Understanding the precise mechanism of action of this compound is crucial for the development of novel therapeutics targeting the endothelin system.

Molecular Profile and Receptor Binding Affinity

This compound is a synthetic peptide with the sequence N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp. Its primary molecular target is the ETB receptor. The binding affinity of this compound for the ETB receptor is significantly higher than for the ETA receptor, demonstrating its high selectivity.

Table 1: Binding Affinity of this compound for Endothelin Receptors

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference(s) |

| IC50 | ETB | Porcine cerebellar membranes | 0.2 nM | [1][2] |

| ETA | Aortic vascular smooth muscle cells | 940 nM | [1] | |

| Ki | Human ETB | Recombinant cell line | 0.18 nM | [3] |

| Human ETA | Recombinant cell line | 970 nM | [3] | |

| Kd | ETB | Porcine cerebellar membranes | 34.4 pM | [1] |

| ETB | Rat cerebellum | 31 pM | [4] | |

| ETB | Human kidney | 0.36 nM | [5] |

Mechanism of Action and Signaling Pathways

As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to the ETB receptor. The specific downstream effects are cell-type dependent, leading to distinct physiological responses.

Endothelium-Dependent Vasodilation

In endothelial cells, this compound is a potent stimulator of nitric oxide (NO) production, leading to vasodilation. This process is initiated by the coupling of the ETB receptor to a pertussis toxin-sensitive G-protein, indicating the involvement of the Gi/o family of G-proteins.[6]

The signaling cascade proceeds as follows:

-

Receptor Activation: this compound binds to the ETB receptor on the endothelial cell membrane.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of a Gi/o protein.[6]

-

PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

eNOS Activation: The elevated intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates endothelial nitric oxide synthase (eNOS).[6]

-

NO Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.

-

Smooth Muscle Relaxation: NO diffuses from the endothelial cell to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and subsequent vasodilation.

Vasoconstriction

In contrast to its effects on the endothelium, this compound can induce vasoconstriction by acting directly on ETB receptors located on vascular smooth muscle cells.[7][8] This response is generally mediated by the Gq/11 family of G-proteins.

The signaling cascade for vasoconstriction is as follows:

-

Receptor Activation: this compound binds to the ETB receptor on the vascular smooth muscle cell membrane.

-

G-Protein Coupling: The activated receptor stimulates a Gq/11 protein.

-

PLC Activation: The activated Gq/11 protein activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves PIP2 into IP3 and DAG.

-

Calcium Mobilization: IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration.

-

Contraction: The elevated Ca2+ levels lead to the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.

References

- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. [jci.org]

- 7. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BQ-3020: A Selective Endothelin-B Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BQ-3020, a potent and highly selective agonist for the endothelin-B (ETB) receptor. Endothelin (ET) receptors, part of the G protein-coupled receptor family, are classified into two main subtypes: ETA and ETB. While ETA receptors are primarily involved in vasoconstriction, ETB receptors have more diverse roles, including both vasoconstriction and vasodilation, depending on their location.[1][2] this compound, a linear peptide fragment of endothelin-1 (ET-1), serves as a critical tool for elucidating the physiological and pathological roles of the ETB receptor.[3]

Quantitative Analysis of this compound Receptor Binding and Functional Activity

The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified across various studies and tissues. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity (Ki and IC50) of this compound for ETB and ETA Receptors

| Species/Tissue | Receptor Subtype | Parameter | Value (nM) | Reference |

| Human Heart (Left Ventricle) | ETB | Ki | 1.38 ± 0.72 | [4] |

| Human Heart (Left Ventricle) | ETA | Ki | 2040 ± 210 | [4] |

| Human | ETB | Ki | 0.18 | [5] |

| Human | ETA | Ki | 970 | [5] |

| Porcine Cerebellar Membranes | ETB | IC50 | 0.2 | [6][7] |

| Porcine Aortic Vascular Smooth Muscle Cells | ETA | IC50 | 940 | [6][7] |

| Rat Cerebellum | ETB | Ki | 0.055 - 0.110 | [8] |

| Human Left Ventricle | ETB | KD | 0.34 ± 0.10 | [9] |

| Rat Cerebellum | ETB | Kd | 0.031 | [3][8] |

| Porcine Cerebellar Membranes | ETB | Kd | 0.0344 | [6] |

| Human Kidney | ETB | Kd | 0.36 ± 0.06 | [10] |

Table 2: Functional Potency (EC50) of this compound

| Tissue/Assay | Effect | EC50 (nM) | Reference |

| Rabbit Pulmonary Artery | Vasoconstriction | 0.57 | [1][11] |

Experimental Protocols

The data presented above were generated using established pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki, Kd) and density (Bmax) of a ligand for a receptor.

Objective: To characterize the binding of [125I]this compound to ETB receptors.

Materials:

-

[125I]this compound (radioligand)

-

Unlabeled this compound and other competing ligands (e.g., ET-1, ET-3, BQ-123)

-

Membrane preparations from target tissues (e.g., rat cerebellum, human heart)

-

Binding buffer (composition varies but typically contains a buffer salt, protease inhibitors, and a blocking agent like BSA)

-

Guanine nucleotides (GTPγS) for assessing G-protein coupling[3][8]

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Saturation Binding: To determine Kd and Bmax, increasing concentrations of [125I]this compound are incubated with a fixed amount of membrane protein.[3][8]

-

Competition Binding: To determine the Ki of other ligands, a fixed concentration of [125I]this compound is incubated with membranes in the presence of increasing concentrations of the unlabeled competitor ligand.[8]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma or scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Saturation and competition binding data are then analyzed using non-linear regression to determine Kd, Bmax, and Ki values.

Functional Assays (e.g., Vasoconstriction Assay)

These assays measure the physiological response to receptor activation.

Objective: To determine the functional potency (EC50) of this compound in inducing vasoconstriction.

Materials:

-

Isolated tissue preparations (e.g., rabbit pulmonary artery rings)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2

-

Force transducer to measure isometric tension

-

Data acquisition system

-

This compound and other pharmacological agents

Procedure:

-

Tissue Preparation: The blood vessel is carefully dissected and cut into rings. The rings are mounted in the organ baths.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

-

Viability Check: The viability of the tissue is confirmed by contracting it with a known vasoconstrictor (e.g., phenylephrine or potassium chloride).

-

Cumulative Concentration-Response Curve: Once the tissue is stable, increasing concentrations of this compound are added cumulatively to the organ bath.[1][11]

-

Measurement: The change in tension (contraction) is recorded after each addition.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximum response. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximum response) is calculated using a sigmoidal dose-response curve fit.

ETB Receptor Signaling Pathways

Activation of the ETB receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The ETB receptor is coupled to multiple G proteins, leading to diverse physiological responses depending on the cell type.[12]

Gq-Mediated Pathway (Vasoconstriction)

In vascular smooth muscle cells, ETB receptor activation is primarily coupled to Gq proteins.

-

Activation of PLC: The activated Gαq subunit stimulates phospholipase C (PLC).[13]

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Calcium Release: IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[13][14]

-

PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[14]

-

Contraction: Elevated intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction.

Gi/Endothelial Nitric Oxide Synthase (eNOS) Pathway (Vasodilation)

In endothelial cells, ETB receptor activation can lead to vasodilation through the production of nitric oxide (NO).[2][13]

-

G-protein Activation: The ETB receptor is coupled to Gi proteins.

-

eNOS Activation: The G protein signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS). This activation is often calcium-dependent.

-

NO Production: eNOS synthesizes NO from L-arginine.

-

Diffusion to Smooth Muscle: NO, a gaseous molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).

-

cGMP Production: sGC converts GTP to cyclic guanosine monophosphate (cGMP).

-

Relaxation: cGMP activates protein kinase G (PKG), which in turn leads to a decrease in intracellular Ca2+ and smooth muscle relaxation (vasodilation).[13]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. What are ETB agonists and how do they work? [synapse.patsnap.com]

- 3. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

BQ-3020: A Technical Guide to its Structure, Properties, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BQ-3020, a potent and highly selective agonist for the endothelin B (ETB) receptor. This guide covers its chemical structure, physicochemical properties, and detailed experimental protocols for its application in biomedical research.

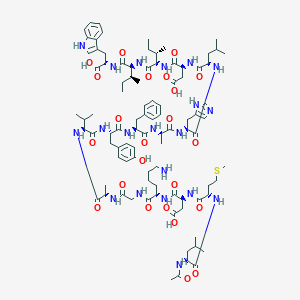

Chemical Structure and Properties

This compound is a linear peptide analog of endothelin-1 (ET-1).[1][2] Its structure and chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | PubChem CID 16133801 |

| Amino Acid Sequence | N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [1] |

| Molecular Formula | C₉₆H₁₄₀N₂₀O₂₅S | MedChemExpress, R&D Systems |

| Molecular Weight | 2006.35 g/mol | MedChemExpress, R&D Systems |

| CAS Number | 143113-45-5 | MedChemExpress, R&D Systems |

| Appearance | White to off-white powder | Commercially available datasheets |

| Purity | ≥95% (typically assessed by HPLC) | R&D Systems, Tocris Bioscience |

| Solubility | Soluble in sodium bicarbonate (0.03M) to 0.50 mg/ml. | R&D Systems, Tocris Bioscience |

| Storage | Store at -20°C. | R&D Systems, Tocris Bioscience |

Mechanism of Action and Signaling Pathways

This compound is a selective agonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR).[3][4] The ETB receptor is involved in a variety of physiological processes, including vasodilation, clearance of endothelin-1, and neurotransmission.[3][5] Activation of the ETB receptor by this compound initiates several downstream signaling cascades.

Gq-PLC-IP3-Ca2+ Pathway

In many cell types, particularly endothelial cells, the ETB receptor couples to Gαq proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] This increase in cytosolic Ca2+ can then activate various calcium-dependent enzymes, including endothelial Nitric Oxide Synthase (eNOS).

Nitric Oxide (NO) Production Pathway

The this compound-induced increase in intracellular Ca2+ in endothelial cells leads to the activation of eNOS.[6] eNOS catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the ETB receptor using its radiolabeled form, [¹²⁵I]this compound.[2][7]

Table 2: Materials and Reagents for Radioligand Binding Assay

| Material/Reagent | Supplier/Preparation |

| [¹²⁵I]this compound | PerkinElmer or other radioisotope supplier |

| Unlabeled this compound | Tocris Bioscience, R&D Systems, or similar |

| Cell membranes expressing ETB receptors | Prepared from tissues (e.g., cerebellum) or cultured cells |

| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4 |

| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (ice-cold) |

| Scintillation Cocktail | PerkinElmer or similar |

| Glass fiber filters (GF/C) | Whatman or equivalent |

Experimental Workflow:

Procedure:

-

Membrane Preparation: Homogenize tissue or cells known to express ETB receptors (e.g., porcine cerebellum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]this compound (e.g., 30-50 pM), and varying concentrations of unlabeled this compound (for competition binding) or increasing concentrations of [¹²⁵I]this compound (for saturation binding).

-

Total and Nonspecific Binding: To determine total binding, incubate membranes with only [¹²⁵I]this compound. For nonspecific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the radioligand.

-

Incubation Conditions: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.

In Vitro Vasoconstriction/Vasodilation Assay

This protocol assesses the functional activity of this compound by measuring its effect on the contractility of isolated blood vessel rings.[1]

Table 3: Materials and Reagents for Vasomotor Assay

| Material/Reagent | Supplier/Preparation |

| Isolated arterial rings (e.g., rabbit pulmonary artery) | Prepared from fresh tissue |

| Krebs-Henseleit solution | 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose |

| Phenylephrine or other vasoconstrictor | Sigma-Aldrich or similar |

| This compound | Tocris Bioscience, R&D Systems, or similar |

| Organ bath system with isometric force transducers | Radnoti, ADInstruments, or similar |

Experimental Workflow:

Procedure:

-

Tissue Preparation: Isolate arterial segments (e.g., rabbit pulmonary artery) and cut them into rings (2-3 mm in length).

-

Mounting: Suspend the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.

-

Viability Check: Test the viability of the endothelium by assessing the relaxation response to acetylcholine after pre-constriction with a vasoconstrictor like phenylephrine.

-

Vasoconstriction Assay: In endothelium-denuded rings, add cumulative concentrations of this compound and record the increase in tension.

-

Vasodilation Assay: In endothelium-intact rings, pre-constrict the vessels with phenylephrine to a stable plateau, then add cumulative concentrations of this compound and record the relaxation (decrease in tension).

-

Data Analysis: Express the responses as a percentage of the maximal contraction or relaxation. Plot the concentration-response curves and calculate the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin B receptor. Its high selectivity allows for the specific probing of ETB receptor-mediated signaling pathways and functions. The experimental protocols provided in this guide offer a foundation for researchers to utilize this compound effectively in their studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the endothelin system in health and disease.

References

- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. [jci.org]

- 7. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]

BQ-3020: A Selective Endothelin B Receptor Agonist for Cardiovascular Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BQ-3020, a potent and highly selective agonist for the endothelin B (ETB) receptor. This compound serves as a critical tool for investigating the complex role of the endothelin system in cardiovascular regulation. This document details its biochemical properties, its effects on vascular tone, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Concepts: this compound and the Endothelin System

The endothelin system plays a pivotal role in vascular homeostasis, primarily through the actions of endothelin-1 (ET-1), a potent vasoconstrictor peptide. Its effects are mediated by two G-protein coupled receptor subtypes: ETA and ETB. While ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction, the function of ETB receptors is more complex. ETB receptors are found on both endothelial cells, where their activation typically leads to vasodilation via the release of nitric oxide (NO) and prostacyclin, and on smooth muscle cells, where they can also mediate vasoconstriction.

This compound is a linear peptide analog of ET-1, specifically designed to be a highly selective agonist for the ETB receptor. Its selectivity allows for the targeted investigation of ETB receptor function, dissecting its contributions to cardiovascular control from those of the ETA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding and functional properties of this compound across various experimental systems.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Radioligand | Preparation | Value | Reference(s) |

| IC50 | [¹²⁵I]ET-1 | Porcine Cerebellar Membranes (ETB) | 0.2 nM | [1] |

| IC50 | [¹²⁵I]ET-1 | Porcine Aortic Vascular Smooth Muscle Cells (ETA) | 940 nM | [1] |

| IC50 | [¹²⁵I]this compound | Porcine Cerebellum | 0.07-0.17 nM | [1] |

| Kd | [¹²⁵I]this compound | Porcine Cerebellar Membranes | 34.4 pM | [1] |

| Kd | [¹²⁵I]this compound | Rat Cerebellum | 31 pM | [2][3] |

| Ki | [¹²⁵I]this compound | Rat Cerebellum (vs. ET-1) | 55-110 pM | [3] |

| KDETA | [¹²⁵I]-ET-1 | Human Heart | 2.04 ± 0.21 µM | [4] |

| KDETB | [¹²⁵I]-ET-1 | Human Heart | 1.38 ± 0.72 nM | [4] |

| Bmax | [¹²⁵I]this compound | Rat Cerebellum | 570 fmol/mg protein | [2][3] |

Table 2: Functional Activity of this compound in Cardiovascular Preparations

| Effect | Preparation | Parameter | Value | Reference(s) |

| Vasoconstriction | Rabbit Pulmonary Artery | EC50 | 0.57 nM | [5] |

| Vasoconstriction | Human Forearm Resistance Vessels | % Change from Baseline | -27 ± 7% | [6][7] |

| Venoconstriction | Human Dorsal Hand Vein | % Change from Baseline | -16 ± 7% | [6][7] |

Signaling Pathways of this compound Action

Activation of the ETB receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, the ETB receptor can couple to various G proteins, leading to diverse physiological responses. The primary pathway leading to vasodilation involves the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which, along with DAG, activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.

References

- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Endothelin B Receptor Function with BQ-3020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endothelin B (ETB) receptor and the utility of the selective agonist, BQ-3020, in elucidating its function. This document details the pharmacological properties of this compound, its mechanism of action, and comprehensive protocols for key experimental assays.

Introduction to the Endothelin B Receptor and this compound

The endothelin system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The system comprises three potent vasoactive peptides (endothelin-1, -2, and -3) that exert their effects through two G protein-coupled receptors (GPCRs): the endothelin A (ETA) and endothelin B (ETB) receptors.[1] While ETA receptors, primarily located on vascular smooth muscle cells, are mainly responsible for vasoconstriction, the function of ETB receptors is more complex and depends on their cellular location.[1][2]

Endothelial ETB receptors are known to mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[1][2] They are also involved in the clearance of circulating endothelin-1 (ET-1).[3] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[1][4] This dual functionality makes the ETB receptor a compelling target for therapeutic intervention and basic research.

This compound is a potent and highly selective synthetic peptide agonist for the ETB receptor.[5][6] Its linear structure is an analog of ET-1.[4][7] This selectivity allows for the specific investigation of ETB receptor function, distinguishing its effects from those mediated by the ETA receptor.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the ETB receptor across various species and tissues. The following tables summarize the quantitative data from multiple studies, providing a comprehensive pharmacological profile.

Table 1: Binding Affinity of this compound for Endothelin Receptors

| Parameter | Receptor | Species/Tissue | Value | Reference(s) |

| IC50 | ETB | Porcine Cerebellar Membranes | 0.2 nM | [7][8] |

| ETA | Aortic Vascular Smooth Muscle Cells | 940 nM | [7] | |

| Ki | ETB | Human | 0.18 nM | [5][6] |

| ETA | Human | 970 nM | [5][6] | |

| Kd | ETB ([125I]this compound) | Porcine Cerebellar Membranes | 34.4 pM | [7] |

| ETB ([125I]this compound) | Rat Cerebellum | 31 pM | [9] | |

| ETB ([18F]this compound) | Human Left Ventricle | 0.34 ± 0.10 nM | [10][11] | |

| Bmax | ETB ([18F]this compound) | Human Left Ventricle | 9.23 ± 3.70 fmol/mg protein | [10][11] |

| ETB ([125I]this compound) | Rat Cerebellum | 570 fmol/mg protein | [9] |

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Line | Effect | Parameter | Value | Reference(s) |

| Vasoconstriction | Rabbit Pulmonary Artery | Contraction | EC50 | 0.57 nM | [2][8] |

| Smooth Muscle Relaxation | Pig Urinary Bladder Neck | Relaxation | - | Concentration-dependent | [8] |

| Forearm Blood Flow | Human (in vivo) | Reduction | % Change | -27 ± 7% | [4][12] |

| Hand Vein Diameter | Human (in vivo) | Reduction | % Change | -16 ± 7% | [4][12] |

| Cancer Pain Attenuation | Mouse Model | Antinociception | % Attenuation | ~50% | [2][8] |

Signaling Pathways of the ETB Receptor

Activation of the ETB receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The ETB receptor is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects.[1][13] The primary and most well-characterized pathway involves coupling to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] In endothelial cells, the rise in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide and subsequent vasodilation.[2]

Caption: ETB receptor signaling via the Gq-PLC pathway.

Experimental Protocols

Detailed methodologies for key experiments to investigate ETB receptor function using this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the ETB receptor using a radiolabeled ligand such as [125I]ET-1.

Caption: Workflow for a radioligand binding assay.

a. Materials:

-

Membrane Preparation: Cells or tissues expressing ETB receptors (e.g., porcine cerebellum, CHO-ETB cells).

-

Radioligand: [125I]ET-1.

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Gamma counter.

b. Method:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [125I]ET-1 (at a concentration near its Kd).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled ETB receptors by this compound.

Caption: Workflow for a calcium mobilization assay.

a. Materials:

-

Cells: A cell line stably expressing the ETB receptor (e.g., HEK293-ETB or CHO-ETB).

-

Agonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

-

Probenecid (to inhibit dye leakage).

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescence plate reader with kinetic reading capability and automated injection.

b. Method:

-

Cell Culture: Seed the ETB-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in assay buffer, often containing probenecid (e.g., 2.5 mM), for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Stimulation: Inject varying concentrations of this compound into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 1-2 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

In Vitro Vasoconstriction/Vasodilation Assay (Organ Bath)

This protocol assesses the effect of this compound on the contractility of isolated blood vessel rings.

a. Materials:

-

Tissue: Isolated blood vessels (e.g., rabbit pulmonary artery, porcine coronary artery).

-

Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

-

Agonist: this compound.

-

Pre-constricting agent (for vasodilation studies): Phenylephrine, U-46619, or KCl.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

b. Method:

-

Tissue Preparation: Dissect the blood vessel and cut it into rings (2-4 mm in length).

-

Mounting: Mount the rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed. One end of the ring is fixed, and the other is attached to a force transducer.

-

Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with periodic washes with fresh PSS.

-

Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). For vasodilation studies, also check for functional endothelium by pre-constricting with an agent like phenylephrine and then inducing relaxation with acetylcholine.

-

Experiment:

-

Vasoconstriction: Add cumulative concentrations of this compound to the bath and record the increase in tension until a maximal response is achieved.

-

Vasodilation: Pre-constrict the rings to a submaximal level. Once the contraction is stable, add cumulative concentrations of this compound and record the relaxation (decrease in tension).

-

-

Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Express relaxation as a percentage of the pre-constriction. Plot the response against the log concentration of this compound to determine the EC50 (for contraction) or IC50 (for relaxation) and the maximal effect (Emax).

Conclusion

This compound is an invaluable tool for the specific investigation of ETB receptor pharmacology. Its high selectivity allows for the decoupling of ETB-mediated effects from those of the ETA receptor. The data and protocols presented in this guide provide a robust framework for researchers to design and execute experiments aimed at understanding the multifaceted role of the ETB receptor in health and disease, and to explore its potential as a therapeutic target.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ETB Endothelin Receptor Cell Line – Cells Online [cells-online.com]

- 3. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magic™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. innoprot.com [innoprot.com]

- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functional coupling of G proteins to endothelin receptors is ligand and receptor subtype specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of BQ-3020 on Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2] As a linear analog of endothelin-1 (ET-1), this compound provides a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in the vasculature.[3] This technical guide offers a comprehensive overview of the effects of this compound on vascular smooth muscle cells (VSMCs), with a focus on its binding characteristics, functional effects on vascular tone, and its role in cellular signaling and proliferation. Detailed experimental protocols and visual representations of key pathways are provided to support further research and drug development efforts in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with endothelin receptors and its functional effects on vascular tissues.

Table 1: Binding Affinity of this compound for Endothelin Receptors

| Receptor Subtype | Ligand | Preparation | Assay Type | Affinity Metric | Value (nM) | Reference(s) |

| ETB | [¹²⁵I]ET-1 | Porcine Cerebellar Membranes | Competition Binding | IC₅₀ | 0.2 | [1] |

| ETA | [¹²⁵I]ET-1 | Aortic Vascular Smooth Muscle Cells (VSMC) | Competition Binding | IC₅₀ | 940 | [1] |

| ETB | This compound | Human ETB Receptors | Competition Binding | Kᵢ | 0.18 | [4][5] |

| ETA | This compound | Human ETA Receptors | Competition Binding | Kᵢ | 970 | [4][5] |

| ETB | This compound | Human Heart | Competition Binding | KD | 1.38 ± 0.72 | [6] |

| ETA | This compound | Human Heart | Competition Binding | KD | 2040 ± 210 | [6] |

Table 2: Functional Effects of this compound on Vascular Tone

| Effect | Tissue/Model | Agonist/Antagonist | Metric | Value | Reference(s) |

| Vasoconstriction | Rabbit Pulmonary Artery | This compound | EC₅₀ | 0.57 nM | [2] |

| Vasoconstriction | Human Forearm Resistance Vessels | This compound (50 pmol/min infusion) | % Change from Baseline | -27 ± 7% | [7][8] |

| Venoconstriction | Human Hand Veins | This compound (50 pmol/min infusion) | % Change from Baseline | -16 ± 7% | [7][8] |

| Intracellular Ca²⁺ Increase | Rabbit Aortic VSMC | This compound | Effect on ET-1 induced [Ca²⁺]ᵢ | No effect | [9] |

Signaling Pathways

Activation of the ETB receptor on vascular smooth muscle cells by this compound initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as contraction and proliferation. The primary signaling pathway involves the coupling of the ETB receptor to G-proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, ETB receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle cells.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for endothelin receptors.

Materials:

-

Cell membranes expressing ETA or ETB receptors

-

[¹²⁵I]-ET-1 (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microplate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value.

Measurement of Intracellular Calcium ([Ca²⁺]ᵢ)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in VSMCs in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Pluronic F-127

-

This compound solution

-

Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Culture VSMCs on glass coverslips until they reach the desired confluency.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Record the changes in fluorescence intensity at both excitation wavelengths.

-

Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

Assessment of Vasoconstriction in Isolated Arteries

This protocol details the use of a wire myograph to measure the contractile response of isolated arterial segments to this compound.

Materials:

-

Isolated artery segments (e.g., rabbit pulmonary artery)

-

Wire myograph system

-

Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

-

This compound solutions of varying concentrations

-

Force transducer and data acquisition system

Procedure:

-

Dissect the desired artery and cut it into small rings (2-4 mm in length).

-

Mount the arterial rings on the wires of the myograph in a chamber filled with PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

To test the viability of the tissue, contract the rings with a high-potassium solution (e.g., 60 mM KCl).

-

Wash the rings with PSS and allow them to return to baseline tension.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the chamber at set intervals.

-

Record the isometric tension developed by the arterial rings at each concentration.

-

Analyze the data to determine the EC₅₀ and maximal contractile response to this compound.

Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to quantify VSMC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.

Materials:

-

Cultured vascular smooth muscle cells in a 96-well plate

-

Serum-free or low-serum medium for synchronization

-

This compound solution

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (e.g., conjugated to horseradish peroxidase)

-

Substrate for the enzyme conjugate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed VSMCs in a 96-well plate and allow them to adhere.

-

Synchronize the cells by incubating them in serum-free or low-serum medium for 24-48 hours.

-

Treat the cells with various concentrations of this compound in the presence of a low concentration of serum or other mitogens.

-

Add BrdU labeling solution to each well and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Incubate the cells with an anti-BrdU antibody.

-

Wash the cells to remove unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for investigating the effects of this compound on vascular smooth muscle cells.

Conclusion

This compound is a critical tool for investigating the multifaceted roles of the ETB receptor in vascular smooth muscle cell physiology and pathology. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways and functional responses. This guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. A thorough understanding of the effects of this compound on VSMCs is paramount for the development of novel therapeutic strategies targeting the endothelin system in cardiovascular diseases.

References

- 1. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Inhibitors of the MAPK/ NF-κB pathway attenuate the upregulation of the ETB receptor mediated by high glucose in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells [scienceon.kisti.re.kr]

- 6. The Role of Endothelin 1 in Activation of Vascular Smooth Muscle Cells in Systemic Sclerosis; Increased Cell Proliferation and Resistance to Apoptosis Mediated By Endotehlin B Receptors - ACR Meeting Abstracts [acrabstracts.org]

- 7. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

A Technical Guide to the Downstream Signaling Pathways Activated by BQ-3020

Abstract

BQ-3020 is a potent and highly selective synthetic peptide agonist for the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) integral to a myriad of physiological processes. Its selectivity makes it an invaluable tool for elucidating the specific roles of ETB receptor signaling, distinct from the often-confounding effects of Endothelin A (ETA) receptor activation. This technical guide provides an in-depth exploration of the primary downstream signaling cascades initiated by this compound binding to the ETB receptor. We will detail the activation of key pathways, including the Gαq/Phospholipase C (PLC) axis leading to nitric oxide-mediated vasodilation, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway implicated in vasoconstriction and cellular proliferation. Furthermore, we will discuss the potential crosstalk with the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This document summarizes key quantitative binding and activity data, provides detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions.

The Core Signaling Hub: The Endothelin B (ETB) Receptor

This compound exerts its effects by binding to the ETB receptor, a class A rhodopsin-like GPCR.[1] Upon agonist binding, the receptor undergoes a conformational change, enabling it to couple with and activate various heterotrimeric G proteins. The specific G protein activated dictates the subsequent downstream signaling cascade. The ETB receptor is known to couple primarily to Gαq and Gαi, and in some cellular contexts, to Gαs.[1] This promiscuous coupling allows for the activation of multiple effector enzymes and a diverse range of cellular responses.

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. A summary of these key parameters is presented below, providing a quantitative basis for its use as a selective ETB agonist.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Species/Tissue/Cell Line | Comments | Reference |

| IC₅₀ (ETB) | 0.2 nM | Porcine Cerebellar Membranes | Displacement of [¹²⁵I]ET-1. | [2][3][4] |

| IC₅₀ (ETA) | 970 nM | Human Receptors | Demonstrates high selectivity for ETB over ETA. | |

| Selectivity Ratio | ~4,700-fold | Porcine/Human | Ratio of IC₅₀ (ETA) / IC₅₀ (ETB). | [3] |

| Kd | 34.4 pM | Porcine Cerebellar Membranes | High-affinity binding of [¹²⁵I]this compound. | [3] |

| Kd | 63 pM | Rat Cerebellum | [¹²⁵I]-BQ3020 binding. | [5] |

| Kd | 112 pM | CHO cells (human ETB clone) | [¹²⁵I]-BQ3020 binding. | [5] |

| Kd | 0.34 nM | Human Left Ventricle | [¹⁸F]-BQ3020 binding. | [6] |

Table 2: Functional Activity and Potency

| Parameter | Value | Experimental System | Comments | Reference |

| EC₅₀ | 0.57 nM | Rabbit Pulmonary Arteries | Potent dose-dependent vasoconstriction. | [2][4] |

| Bmax | 570 fmol/mg protein | Rat Cerebellum | [¹²⁵I]BQ3020 binding capacity. | [7] |

| Bmax | 9.23 fmol/mg protein | Human Left Ventricle | [¹⁸F]-BQ3020 binding capacity. | [6] |

| Bmax | 20 pmol/mg protein | CHO cells (human ETB clone) | [¹²⁵I]-BQ3020 binding capacity. | [5] |

Major Downstream Signaling Pathways

Activation of the ETB receptor by this compound triggers distinct signaling cascades depending on the cell type and the specific G proteins engaged.

Gαq/PLC Pathway: The Driver of Vasodilation

In endothelial cells, the ETB receptor is a key regulator of vascular tone, primarily mediating vasodilation through the production of nitric oxide (NO).[4][8]

-

Receptor-G Protein Coupling: this compound binds to the ETB receptor, causing it to activate the Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

-

eNOS Activation: The rise in intracellular Ca²⁺, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS).

-

NO Production & Diffusion: eNOS synthesizes NO from L-arginine. As a small, lipophilic gas, NO rapidly diffuses from the endothelial cell into adjacent vascular smooth muscle cells (VSMCs).

-

VSMC Relaxation: In VSMCs, NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular Ca²⁺ and ultimately, smooth muscle relaxation and vasodilation.[8]

MAPK/ERK Pathway: A Route to Vasoconstriction and Mitogenesis

While ETB receptors on endothelial cells typically cause vasodilation, those located on vascular smooth muscle cells (VSMCs) can mediate vasoconstriction and cell proliferation.[1][8] This dual role is a critical aspect of endothelin biology. The activation of the MAPK/ERK pathway is central to these effects.

-

G Protein and PLC Activation: Similar to the endothelial pathway, this compound binding to ETB receptors on VSMCs activates Gαq and PLCβ, generating DAG and IP₃.[9]

-

PKC Activation: The increase in intracellular Ca²⁺ (from IP₃) and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Src Kinase Activation: A critical step involves the Gαq/PLCβ/Ca²⁺ cascade leading to the activation of Src family tyrosine kinases.[9]

-

Ras/Raf/MEK/ERK Cascade: Activated PKC and Src converge on the canonical MAPK cascade. This involves the sequential activation of the small GTPase Ras, followed by the serine/threonine kinases Raf, MEK1/2, and finally ERK1/2 (also known as p44/p42 MAPK).[10][11]

-

Downstream Effects: Activated (phosphorylated) ERK translocates to the nucleus, where it phosphorylates and activates transcription factors like AP-1 and Elk-1.[12][13] This leads to the transcription of genes involved in cell proliferation, hypertrophy, and the contractile apparatus, resulting in mitogenesis and vasoconstriction.[8][12]

PI3K/Akt Pathway: A Putative Role in Cell Survival

While direct studies extensively linking this compound to the PI3K/Akt pathway are less common, the activation of this crucial survival pathway is a known consequence of GPCR signaling, including for Gαq-coupled receptors.[14] It is a plausible downstream target contributing to the proliferative and anti-apoptotic effects of ETB receptor activation.

-

PI3K Activation: Upon this compound binding, PI3K can be activated through several mechanisms. The Gβγ subunits dissociated from Gαi (if coupled) can directly recruit and activate PI3K. Alternatively, Src activation downstream of Gαq can also lead to the tyrosine phosphorylation and activation of PI3K regulatory subunits.[14]

-

PIP₃ Generation: Activated PI3K phosphorylates PIP₂ at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[15]

-

Akt Recruitment and Activation: PIP₃ acts as a docking site on the plasma membrane for proteins with a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2.

-

Cell Survival Signaling: Activated Akt phosphorylates a host of downstream targets to promote cell survival, growth, and proliferation.[16][17] Key substrates include:

-

BAD: Phosphorylation of this pro-apoptotic protein causes it to be sequestered in the cytoplasm, preventing it from inhibiting the anti-apoptotic protein Bcl-2.[16]

-

GSK3β: Phosphorylation inhibits this kinase, leading to increased levels of cyclin D1 and promoting cell cycle progression.[16]

-

FOXO Transcription Factors: Phosphorylation leads to their exclusion from the nucleus, preventing the transcription of genes involved in apoptosis and cell cycle arrest.[16]

-

Key Experimental Protocols

The characterization of this compound signaling pathways relies on a suite of established biochemical and cell-based assays.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (IC₅₀, Ki) of this compound for endothelin receptors.

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., porcine cerebellum for ETB) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1 or [¹²⁵I]this compound), the membrane preparation, and a range of concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 40-60 minutes).[5]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot for ERK1/2 Phosphorylation

This method quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation status of ERK.[11]

-

Cell Culture and Starvation: Culture appropriate cells (e.g., human aortic smooth muscle cells) to sub-confluence. Starve the cells in a serum-free medium for several hours (e.g., 12-24h) to reduce basal kinase activity.

-

Stimulation: Treat the starved cells with this compound at the desired concentration for various time points (e.g., 0, 5, 10, 30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: Strip the membrane of the first set of antibodies and reprobe with a primary antibody for total ERK1/2 as a loading control.

-

Densitometry: Quantify the band intensity for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Conclusion

This compound is a powerful pharmacological tool that selectively activates the ETB receptor, initiating a complex and cell-type-dependent array of signaling events. In endothelial cells, it primarily signals through the Gαq/PLC/Ca²⁺/eNOS pathway to produce NO, a key mediator of vasodilation. Conversely, in vascular smooth muscle cells, this compound can engage the Gαq/PLC/PKC and Src-dependent MAPK/ERK cascade, leading to vasoconstriction and mitogenesis. Furthermore, plausible crosstalk with the pro-survival PI3K/Akt pathway underscores the multifaceted role of ETB receptor signaling in cellular homeostasis, proliferation, and survival. A thorough understanding of these downstream pathways, supported by the quantitative data and experimental frameworks presented herein, is essential for researchers investigating the physiological and pathophysiological roles of the ETB receptor and for professionals developing novel therapeutics targeting this system.

References

- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. [125I]-BQ3020, a potent ETB-selective agonist, displays species differences in its binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coupling of endothelin receptors to the ERK/MAP kinase pathway. Roles of palmitoylation and G(alpha)q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transmembrane helix 7 of the endothelin B receptor regulates downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Both mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinases (ERK) 1/2 and phosphatidylinositide-3-OH kinase (PI3K)/Akt pathways regulate activation of E-twenty-six (ETS)-like transcription factor 1 (Elk-1) in U138 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ-focal adhesion kinase signaling circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

BQ-3020 in Cancer Pain Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pain is a debilitating symptom for a significant percentage of cancer patients, often proving resistant to conventional opioid therapies. The endothelin (ET) system, particularly the endothelin B (ETB) receptor, has emerged as a promising target for novel analgesic strategies in the context of cancer-related pain. BQ-3020, a highly potent and selective ETB receptor agonist, has demonstrated significant antinociceptive effects in preclinical cancer pain models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, quantitative data from relevant studies, and the underlying signaling pathways involved in its analgesic properties.

Core Mechanism of Action

This compound is a linear peptide analog of endothelin-1 (ET-1) that acts as a selective agonist for the endothelin B (ETB) receptor.[1] Its analgesic effect in the context of cancer pain is primarily mediated through a peripheral mechanism involving the release of endogenous opioids. Activation of ETB receptors on keratinocytes in the vicinity of the tumor microenvironment is believed to trigger the secretion of β-endorphin.[2][3] This locally released β-endorphin then acts on μ-opioid receptors expressed on the peripheral terminals of nociceptive (pain-sensing) neurons, leading to hyperpolarization and a reduction in pain signaling.[2][3] This proposed mechanism is supported by findings that the analgesic effect of ETB receptor agonists can be reversed by opioid antagonists such as naloxone.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its binding affinity and analgesic efficacy.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference(s) |

| IC₅₀ | ETB | Porcine | Cerebellar membranes | 0.2 nM | [4][5] |

| IC₅₀ | ETA | Porcine | Aortic vascular smooth muscle cells | 940 nM | [4] |

| Kᵢ | ETB | Human | Recombinant | 0.18 nM | [6][7] |

| Kᵢ | ETA | Human | Recombinant | 970 nM | [6][7] |

| Kd | ETB | Rat | Cerebellum | 31 pM | [8][9] |

| K_d_ | ETB | Human | Kidney | 0.36 nM | [10] |

Table 2: In Vivo Analgesic Efficacy of this compound in a Squamous Cell Carcinoma (SCC) Mouse Model

| Animal Model | Administration Route | Dose | Pain Assessment | Outcome | Reference(s) |

| SCC-induced pain in mice | Intratumoral | 3 mg/kg (single dose) | Paw withdrawal threshold | Attenuated cancer pain by approximately 50% for up to 3 hours post-injection. Increased paw withdrawal thresholds compared to vehicle. | [5] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound in a cancer pain research model.

Squamous Cell Carcinoma (SCC) Induced Cancer Pain Model in Mice

This protocol describes the induction of a squamous cell carcinoma in the mouse hind paw to create a localized cancer pain model.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human cancer cell lines.

-

Cell Line: A human oral squamous cell carcinoma cell line is cultured under standard conditions.

-

Tumor Induction:

-

Harvest SCC cells and resuspend them in a suitable medium (e.g., PBS) at a specific concentration.

-

Anesthetize the mouse.

-

Inject a defined volume of the cell suspension (e.g., 20 µL) subcutaneously into the plantar surface of the hind paw.

-

-

Pain Behavior Assessment:

-

Allow the tumor to grow for a specified period (e.g., 4 to 18 days) during which pain behaviors develop.

-

Monitor tumor growth by measuring tumor dimensions with calipers.

-

Assess pain-related behaviors at regular intervals.

-

Assessment of Mechanical Allodynia using Von Frey Filaments

This method is used to quantify the paw withdrawal threshold in response to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Place the mouse in a testing chamber with a mesh floor and allow it to acclimate.

-

Apply the von Frey filament to the plantar surface of the tumor-bearing paw with increasing force until the filament bends.

-

A positive response is recorded as a sharp withdrawal or flinching of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Intratumoral Administration of this compound

This protocol outlines the direct injection of this compound into the tumor.

-

Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentration.

-

Injection Procedure:

-

Gently restrain the mouse.

-

Using a fine-gauge needle (e.g., 30-gauge), inject a small volume (e.g., 20 µL) of the this compound solution directly into the established tumor on the hind paw.

-

-

Post-Injection Monitoring: Assess pain behaviors at various time points after injection to determine the onset and duration of the analgesic effect.

Mandatory Visualization

Signaling Pathway of this compound-Induced Analgesia

Caption: Signaling pathway of this compound-induced peripheral analgesia.

Experimental Workflow for Evaluating this compound in a Cancer Pain Model

Caption: Experimental workflow for this compound evaluation in a cancer pain model.

Conclusion